Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 28317-50-2
VCID: VC8096043
InChI: InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl
Molecular Formula: C10H9Cl3N2O2
Molecular Weight: 295.5 g/mol

Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester

CAS No.: 28317-50-2

Cat. No.: VC8096043

Molecular Formula: C10H9Cl3N2O2

Molecular Weight: 295.5 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester - 28317-50-2

Specification

CAS No. 28317-50-2
Molecular Formula C10H9Cl3N2O2
Molecular Weight 295.5 g/mol
IUPAC Name ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3
Standard InChI Key HCOGYRKRLMDUHG-DHDCSXOGSA-N
Isomeric SMILES CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl
SMILES CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl

Introduction

Structural and Chemical Properties

The IUPAC name of the compound is ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate, reflecting its esterified acetic acid backbone, chlorine substituents, and hydrazone linkage. Key identifiers include:

PropertyValue
CAS No.28317-50-2
Molecular FormulaC10H9Cl3N2O2\text{C}_{10}\text{H}_9\text{Cl}_3\text{N}_2\text{O}_2
Molecular Weight295.5 g/mol
SMILESCCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl
InChIKeyHCOGYRKRLMDUHG-DHDCSXOGSA-N
Isomeric SMILESCCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl

The presence of three chlorine atoms enhances its electrophilicity and influences intermolecular interactions, such as halogen bonding. The 3,4-dichlorophenyl group contributes to hydrophobic character, potentially affecting solubility and biological activity .

Synthesis and Reaction Pathways

Hydrazones are typically synthesized via condensation of hydrazines with carbonyl compounds. For this compound, the likely synthesis involves:

  • Reacting 3,4-dichlorophenylhydrazine with ethyl chloroacetoacetate under acidic conditions.

  • Mechanism: The hydrazine attacks the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.

Reaction conditions (e.g., solvent, temperature) are critical for yield optimization. For example, analogous compounds like ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate are synthesized in dioxane-water mixtures with triethylamine as a catalyst .

Key Challenges:

  • Controlling regioselectivity due to multiple reactive sites.

  • Minimizing side reactions, such as over-chlorination or ester hydrolysis .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Hydrazones serve as precursors for heterocycles like pyrazoles and triazoles. For instance, ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate is used in synthesizing apixaban analogues, anticoagulants targeting Factor Xa . The dichlorophenyl variant may similarly act as a building block for bioactive molecules.

Coordination Chemistry

Hydrazones can act as ligands for transition metals. The chloro and hydrazone groups provide binding sites for metal ions, enabling applications in catalysis or material science.

Research Findings and Comparative Analysis

Kinetic Studies

The dehydrochlorination kinetics of N-aryl-C-ethoxycarbonylformohydrazidoyl chlorides (analogous structures) were studied in dioxane-water. Triethylamine-catalyzed reactions followed pseudo-first-order kinetics, with rates influenced by substituent electronic effects . For example, electron-withdrawing groups (e.g., nitro) accelerated reaction rates, suggesting the 3,4-dichloro derivative may exhibit similar behavior.

Biological Activity

While direct data are lacking, chloro-substituted hydrazones often show antimicrobial or anticancer properties. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) has been explored for antitumor applications , implying that the 3,4-dichloro variant warrants similar investigation.

Comparative Structural Analysis

CompoundSubstituentsKey ApplicationsReference
Ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate4-NO₂Anticoagulant synthesis
Ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazinylidene]acetate2,4-Cl₂Agrochemical impurity
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate4-OCH₃Antitumor research

The 3,4-dichloro derivative’s unique substitution pattern may offer distinct reactivity and bioactivity compared to these analogs.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

  • Material Science: Explore use as a ligand for metal-organic frameworks (MOFs) or catalysts.

  • Synthetic Methodology: Develop greener synthesis routes (e.g., microwave-assisted or solvent-free conditions).

  • Toxicological Studies: Assess acute and chronic toxicity profiles for industrial or pharmaceutical use.

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